Bromfenac

COX-2 selectivity in vitro pharmacology bromfenac sodium

A potent COX-2 selective NSAID with 32-fold selectivity over COX-1. Halogenation yields a unique lipophilic profile for rapid, sustained intraocular drug levels, enabling a twice-daily (b.i.d.) regimen that exceeds its COX-2 IC50 for >12 hours. Its clinically validated efficacy in reducing post-cataract surgery macular thickening makes it an essential formulary component for prophylactic protocols. Ideal for SAR studies requiring active compound controls with proven posterior segment penetration.

Molecular Formula C15H12BrNO3
Molecular Weight 334.16 g/mol
CAS No. 91714-94-2
Cat. No. B1205295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromfenac
CAS91714-94-2
SynonymsAHR-10282
bromfenac
bromfenac sodium
Duract
ISV-303
sodium bromfenac
Xibrom
Molecular FormulaC15H12BrNO3
Molecular Weight334.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O
InChIInChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19)
InChIKeyZBPLOVFIXSTCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.26e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bromfenac (CAS 91714-94-2): Key Procurement & Differentiation Data for Scientific Selection


Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class, characterized by a brominated benzoyl moiety that confers enhanced lipophilicity [1]. It is a potent cyclooxygenase (COX) inhibitor with pronounced selectivity for the COX-2 isozyme over COX-1 [2]. Clinically, bromfenac is approved as an ophthalmic solution (0.07%, 0.09%) for the treatment of postoperative inflammation and pain following cataract surgery [3]. Its pharmacological profile and ocular pharmacokinetic properties differentiate it from other topical ophthalmic NSAIDs, making it a distinct entity for scientific and procurement consideration.

Why In-Class Ophthalmic NSAIDs Are Not Freely Interchangeable with Bromfenac


The NSAID class for ophthalmic use is heterogeneous in terms of COX-1/COX-2 selectivity, lipophilicity, corneal penetration, and ocular pharmacokinetics. Substituting one NSAID for another without considering these quantifiable differences can lead to significant variations in drug concentration at the target tissue (aqueous humor, retina) and, consequently, in therapeutic efficacy and potential for off-target effects [1]. For instance, differences in lipophilicity driven by halogenation directly impact corneal permeability and intraocular bioavailability, making bromfenac's pharmacokinetic profile distinct from less lipophilic analogs [2]. Therefore, evidence-based selection requires direct comparative data, not class-level assumptions.

Quantifiable Differentiation: Head-to-Head Evidence for Bromfenac vs. Key Comparators


COX-2 Selectivity: Bromfenac Exhibits a 32-Fold Preference for COX-2 over COX-1, Distinct from Ketorolac

In a direct head-to-head comparison, bromfenac demonstrated a 32-fold selectivity for COX-2 (IC50 = 6.6 nM) over COX-1 (IC50 = 210 nM). This contrasts sharply with ketorolac, which was 6-fold selective for COX-1 (IC50 = 20 nM) over COX-2 (IC50 = 120 nM) [1]. While bromfenac's absolute COX-2 potency (IC50 = 7.45 nM) is higher than that of diclofenac (IC50 = 30.7 nM) and amfenac (IC50 = 20.4 nM), its selectivity profile (COX-2/COX-1 ratio of 1.3) is similar to amfenac but distinct from diclofenac (ratio of 0.55) [2]. Amfenac has been shown to have greater COX-2 inhibitory potency than bromfenac in one study [3].

COX-2 selectivity in vitro pharmacology bromfenac sodium

Human Aqueous Humor Pharmacokinetics: Bromfenac 0.1% Achieves Peak Concentration of 78.7 ng/mL and Remains Above COX-2 IC50 for >12 Hours

A phase II clinical study in 54 human subjects undergoing cataract surgery quantified the aqueous humor concentration of bromfenac following a single topical dose of 0.1% ophthalmic solution. The peak concentration (Cmax) was 78.7 ng/mL, achieved between 150 and 180 minutes post-instillation [1]. Pharmacokinetic modeling based on these data predicted that the aqueous humor concentration remains above the compound's IC50 for COX-2 for over 12 hours [1]. This supports twice-daily dosing, in contrast to some comparator NSAIDs that require more frequent administration (e.g., ketorolac 0.4% q.i.d.) [2].

ocular pharmacokinetics aqueous humor human clinical trial

Tissue Penetration: Bromfenac Achieves Retinochoroidal Concentrations Comparable to Nepafenac, a Prodrug Designed for Posterior Segment Delivery

A rabbit study directly comparing the ocular tissue distribution of topical NSAIDs found that bromfenac 0.1% achieved retinochoroidal concentrations (1150 ± 1200 ng/g at 2 hours) that were comparable to those of nepafenac 0.1% (1010 ± 760 ng/g at 2 hours) and significantly higher than those of diclofenac 0.1% [1]. Nepafenac is a prodrug specifically designed for enhanced posterior segment penetration, making bromfenac's comparable performance notable [2].

retinochoroidal penetration ocular tissue distribution rabbit model

Macular Edema Prevention: Bromfenac 0.1% Reduces Postoperative Macular Thickening Compared to Steroid Alone

In a randomized controlled trial of patients undergoing cataract surgery, the addition of bromfenac 0.1% to a standard postoperative steroid regimen resulted in a mean change in central foveal subfield thickness of 4.30 ± 4.25 µm at 1 month postoperatively. This was a significantly smaller increase compared to the control group receiving steroid alone, which exhibited a mean increase of 12.47 ± 12.24 µm (p<0.05) [1]. This reduction was comparable to that achieved with ketorolac 0.45% (mean change: 4.87 ± 6.03 µm) [1].

cystoid macular edema CME prophylaxis cataract surgery

Evidence-Based Application Scenarios for Bromfenac in Ophthalmic Research & Clinical Procurement


Post-Cataract Inflammation Management with Twice-Daily Dosing

The human pharmacokinetic data confirming that a single 0.1% dose maintains aqueous humor levels above the COX-2 IC50 for >12 hours [1] directly supports the use of bromfenac in a convenient twice-daily (b.i.d.) regimen for managing postoperative inflammation and pain. This is a key procurement differentiator when compared to NSAIDs requiring more frequent administration, such as ketorolac 0.4% (q.i.d.) [2], potentially improving patient adherence and reducing overall medication volume.

Prophylaxis of Pseudophakic Cystoid Macular Edema (CME)

The clinical trial evidence demonstrates that adding bromfenac 0.1% to a standard steroid regimen significantly reduces postoperative macular thickening [1]. This supports its procurement for prophylactic protocols aimed at minimizing the risk of CME following cataract surgery, a common and vision-affecting complication. The quantitative reduction in foveal thickness provides a measurable justification for its inclusion in surgical formularies.

Research on Posterior Segment Drug Delivery and Inflammation

For research applications focused on drug delivery to the posterior segment (retina/choroid), the rabbit pharmacokinetic study showing bromfenac's retinochoroidal penetration comparable to the prodrug nepafenac [1] provides a strong rationale for its use as an active compound in comparative studies. Its ability to reach posterior tissues despite not being a prodrug makes it a valuable comparator in experiments evaluating novel formulations or delivery systems for treating posterior uveitis or diabetic macular edema.

In Vitro COX-2 Selectivity Screening and Assay Development

The well-characterized in vitro profile of bromfenac, with its 32-fold selectivity for COX-2 over COX-1 [1] and potent IC50 values [2], positions it as a reliable reference standard or positive control in biochemical assays designed to screen for new COX-2 selective inhibitors or to study the structure-activity relationships (SAR) of NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromfenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.